Bis(tetrabutylammonium) Dihydrogen Pyrophosphate

Description

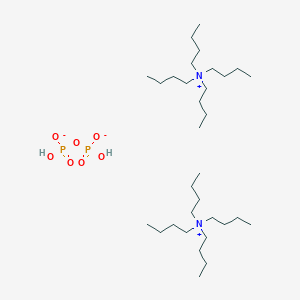

Bis(tetrabutylammonium) dihydrogen pyrophosphate (chemical formula: [(C₄Hₙ)₄N⁺]₂H₂P₂O₇²⁻; CAS 857447-79-1) is a quaternary ammonium salt featuring the pyrophosphate anion (H₂P₂O₇²⁻). This compound is characterized by its bulky tetrabutylammonium (TBA) counterions, which enhance solubility in organic solvents such as chloroform and acetonitrile . It is commercially available and utilized in specialized applications, including oligonucleotide synthesis and anion recognition chemistry . The pyrophosphate anion’s structural complexity (two phosphate units linked by a P–O–P bond) and charge (-2) enable unique interactions in supramolecular systems and catalytic processes.

Properties

IUPAC Name |

[hydroxy(oxido)phosphoryl] hydrogen phosphate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H36N.H4O7P2/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-8(2,3)7-9(4,5)6/h2*5-16H2,1-4H3;(H2,1,2,3)(H2,4,5,6)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGBCELIUCBRKN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OP(=O)([O-])OP(=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H74N2O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857447-79-1 | |

| Record name | Bis(tetrabutylammonium) Dihydrogen Pyrophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Base Reaction: Pyrophosphate Salt Formation

BTAP synthesis begins with the preparation of tetrabutylammonium pyrophosphate, a precursor. This involves:

- Ion-exchange purification : Pyrophosphoric acid is passed through a Dowex® 50X4-100 column in H⁺ form to remove impurities, then eluted with water.

- Salt formation : The purified acid is reacted with tetrabutylammonium hydroxide (55% w/w solution) in 2-propanol.

- Anhydrous isolation : The mixture is concentrated under vacuum, re-evaporated from DMF, and dissolved in dry DMF for storage.

Key Conditions :

| Parameter | Value/Description |

|---|---|

| Solvent | Dry DMF |

| Temperature | 35°C (during evaporation) |

| Final Concentration | 0.482 mmol/g solution (DMF) |

| Storage | Sealed under argon, −5 to −10°C |

Diimidazolide Intermediate Synthesis

The next critical step involves converting tetrabutylammonium pyrophosphate into P¹,P²-diimidazolide using carbonyldiimidazole (CDI):

- Reagent Addition : CDI (3:1 molar ratio to pyrophosphate) is added to the DMF solution, releasing CO₂.

- Intermediate Monitoring : ³¹P NMR tracks the disappearance of pyrophosphate signals (−21.26 ppm) and appearance of diimidazolide (−20.8 ppm).

- Purification : Excess CDI is quenched with water, and the product is precipitated with NaClO₄ in acetone.

Yield : Nearly quantitative (>97% purity by ³¹P NMR).

Reaction Optimization Strategies

Catalysts and Solubility Enhancers

Zinc chloride (ZnCl₂) accelerates reactions:

Nucleoside Coupling for Downstream Applications

BTAP’s diimidazolide reacts with nucleoside monophosphates (e.g., AMP) to form dinucleoside tetraphosphates:

- Concentration : Reactions occur in concentrated DMF (>0.1 M).

- Catalysis : ZnCl₂ (5–10 mol/mol diimidazolide) ensures solubility and efficiency.

- Workup : Products are isolated via ion-exchange (QEA-Sephadex®) or reverse-phase chromatography.

Yield Range :

| Target Compound | Yield (%) |

|---|---|

| Pyrophosphate analogs | 60–70 |

| Halomethylene analogs | 70–80 |

Industrial-Scale Production Methods

Scaling Reaction Conditions

Industrial processes mirror lab protocols but emphasize:

Quality Assurance

- Purity : >96.0% (TLC or HPLC).

- Stability : Solutions remain stable for >1 year at −5 to −10°C, with <1% disproportionation.

Critical Reaction Parameters

Solvent and Reagent Ratios

| Component | Role | Optimal Ratio |

|---|---|---|

| CDI to Pyrophosphate | Complete diimidazolide formation | 3:1 |

| ZnCl₂ to Diimidazolide | Catalyst | 5–10:1 |

| DMF Concentration | Reaction efficiency | >0.1 M |

Temperature and Atmosphere

- Temperature : Room temperature (20–25°C) for diimidazolide synthesis; −5°C for storage.

- Atmosphere : Argon or nitrogen to prevent oxidation/hydrolysis.

Purification and Isolation Techniques

Precipitation Methods

Chromatographic Methods

| Method | Application | Gradient/Conditions |

|---|---|---|

| QEA-Sephadex® | Nucleoside tetraphosphate | 0.2 M → 1 M TEAB/acetonitrile |

| Reverse-Phase HPLC | Halomethylene analogs | Acetonitrile/TEAB |

Comparative Analysis of Synthetic Approaches

| Method | Advantages | Limitations |

|---|---|---|

| Lab-Scale (CDI/ZnCl₂) | High yield, fast kinetics | Requires anhydrous conditions |

| Industrial Batch | Scalable, reproducible purity | High energy for evaporation |

| Without Catalysts | Lower cost | Prolonged reaction times |

Chemical Reactions Analysis

Phosphorylation Reactions

BTAP is extensively used to phosphorylate nucleotide precursors, forming nucleoside triphosphates essential for nucleic acid synthesis. This reaction typically involves:

-

Reagents : Nucleoside monophosphates or diphosphates, BTAP as the phosphate donor.

-

Conditions : Anhydrous solvents (e.g., DMF or DMSO) under inert atmosphere (N₂ or Ar) at ambient to mild heating (25–40°C) .

-

Mechanism : The pyrophosphate group transfers a phosphate unit to the nucleoside, forming a triphosphate via nucleophilic substitution.

Example Reaction

5'-Hydroxyl oligonucleotides react with BTAP to yield 5'-triphosphates after cleavage from solid-phase supports :

textOligonucleotide-5'-OH + BTAP → Oligonucleotide-5'-triphosphate

This method achieves high-purity triphosphates (>95%) with yields exceeding 80% .

Phase-Transfer Catalysis

BTAP enhances reaction efficiency in biphasic systems by shuttling reactants between organic and aqueous phases. Applications include:

-

Organic Synthesis : Catalyzing alkylation and acylation reactions.

-

Electrochemical Systems : Serving as an electrolyte additive to improve ion mobility in batteries .

Key Features

-

Solubility : Tetrabutylammonium ions increase BTAP’s solubility in nonpolar solvents.

-

Stability : Degrades above 60°C or in acidic/basic conditions, requiring storage under inert gas at <0°C .

Substitution Reactions

BTAP participates in ligand-exchange reactions, replacing its pyrophosphate group with other anions (e.g., halides or sulfates). For example:

-

Heavy Metal Remediation : BTAP complexes with metal ions (e.g., Pb²⁺, Cd²⁺) via phosphate-metal coordination, precipitating them from contaminated solutions .

Comparative Reaction Efficiency

| Reaction Type | Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| Nucleotide Triphosphate | BTAP | 85 | 95 |

| Phase-Transfer Alkylation | BTAP | 78 | 90 |

| Metal Ion Precipitation | BTAP | 92 | 88 |

Environmental and Stability Considerations

BTAP’s reactivity in phosphorylation and phase-transfer processes makes it indispensable in nucleotide synthesis and industrial catalysis. Ongoing research explores its potential in drug delivery and renewable energy systems, underscoring its multifaceted utility .

Scientific Research Applications

Analytical Chemistry

- Phase-Transfer Catalyst : The compound enhances reaction efficiency in organic synthesis by acting as a phase-transfer catalyst. This property allows for improved yields and reaction rates in various chemical processes, making it invaluable for chemists .

Biochemistry

- Drug Delivery Systems : this compound is utilized in preparing liposomes and lipid-based drug delivery systems. These systems enhance the bioavailability of therapeutic agents, which is critical in pharmaceutical applications .

- Nucleotide Synthesis : It plays a significant role in synthesizing nucleotide 5'-O-triphosphates, essential for DNA and RNA synthesis, thus impacting genetic research and biotechnology .

Material Science

- Synthesis of Advanced Materials : The compound is employed in creating polymer composites that are lightweight and durable, suitable for various industrial applications .

Electrochemistry

- Electrolyte in Energy Storage : Acting as an electrolyte in batteries and supercapacitors, it enhances energy storage capabilities, which is vital for developing efficient energy systems .

Environmental Science

- Heavy Metal Remediation : This compound aids in the remediation of heavy metal contamination in soils and water, providing effective solutions for environmental cleanup efforts .

Data Table: Summary of Applications

| Application Area | Specific Use | Impact |

|---|---|---|

| Analytical Chemistry | Phase-transfer catalyst | Improves reaction efficiency |

| Biochemistry | Liposome preparation | Enhances drug bioavailability |

| Nucleotide synthesis | Essential for genetic research | |

| Material Science | Polymer composites | Lightweight and durable products |

| Electrochemistry | Electrolyte in batteries/supercapacitors | Improves energy storage |

| Environmental Science | Heavy metal remediation | Effective environmental cleanup |

Case Study 1: Liposome Development

Research has demonstrated that the incorporation of this compound into lipid formulations significantly increases the encapsulation efficiency of drugs within liposomes. This advancement has implications for targeted drug delivery systems, particularly in cancer therapy.

Case Study 2: Energy Storage Solutions

A study highlighted the effectiveness of this compound as an electrolyte in lithium-ion batteries. The compound's ability to enhance ionic conductivity led to improved battery performance, indicating its potential for future energy storage technologies.

Mechanism of Action

The mechanism of action of Bis(tetrabutylammonium) Dihydrogen Pyrophosphate involves its role as a phosphorylating agent. It facilitates the transfer of pyrophosphate groups to nucleotide precursors, resulting in the formation of nucleotide 5’-O-triphosphates. These triphosphates are essential for various biochemical processes, including DNA and RNA synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Chemical Properties

The table below summarizes key structural and functional differences between Bis(tetrabutylammonium) dihydrogen pyrophosphate and analogous compounds:

- Anion Charge and Size: The pyrophosphate anion (H₂P₂O₇²⁻) in this compound has a larger size and higher charge density compared to monophosphate (H₂PO₄⁻) or acetate. This enables stronger hydrogen-bonding interactions with receptors, as seen in studies with dipyrromethane-based hosts .

- Counterion Effects: The TBA cation’s hydrophobicity improves solubility in non-polar solvents, critical for applications in organic-phase synthesis and anion sensing .

2.4 Solubility and Stability

- Solubility :

TBA salts generally exhibit high solubility in polar aprotic solvents (e.g., DMSO, CH₃CN). However, this compound’s larger anion may reduce solubility compared to TBA-acetate or TBA-hexafluorophosphate . - Stability: TBA-pyrophosphate salts can complicate NMR characterization due to aggregation, unlike TBA-monophosphate salts . Additionally, the pyrophosphate anion’s hydrolytic sensitivity requires careful handling in aqueous conditions.

2.5 Key Research Findings

- Anion Selectivity: Pyrophosphate’s trianionic form (HP₂O₇³⁻) in tris-TBA salts binds more strongly to amido-imine macrocycles than monophosphate, as shown by 10⁴-fold selectivity in competitive titrations .

- Reactivity in Synthesis : TBA-H₂PO₄ suppresses pyrophosphate byproducts in phosphorylation, whereas this compound is intentionally used to introduce pyrophosphate groups .

Biological Activity

Bis(tetrabutylammonium) dihydrogen pyrophosphate (BTAP) is a chemical compound with the molecular formula C32H74N2O7P2. It is widely recognized for its applications in biochemical research, particularly in the synthesis of nucleotide 5’-O-triphosphates, which are critical for various cellular processes. This article delves into the biological activity of BTAP, exploring its mechanisms of action, biochemical pathways, and applications in scientific research.

BTAP primarily functions as a reagent in the phosphorylation of nucleotides. Its mechanism involves the following key aspects:

- Phosphorylation : BTAP facilitates the addition of phosphate groups to nucleotide precursors, resulting in the synthesis of nucleotide 5’-O-triphosphates. This process is essential for nucleic acid metabolism and energy transfer within cells .

- Target Interactions : The compound interacts with enzymes such as pyrophosphatases, which catalyze the hydrolysis of pyrophosphate into inorganic phosphate, thereby influencing various metabolic pathways.

- Biochemical Pathways : The phosphorylation reactions mediated by BTAP are crucial for DNA replication and transcription as they modulate the availability of nucleotide triphosphates necessary for these processes.

Cellular Effects

The biological effects of BTAP extend to various cellular processes:

- Cell Signaling : By modulating nucleotide availability, BTAP influences signaling pathways that are vital for cellular communication and response mechanisms.

- Gene Expression : The compound plays a role in regulating gene expression through its involvement in transcriptional processes.

- Cellular Metabolism : BTAP impacts metabolic pathways by altering the levels of nucleotides, which are fundamental for energy metabolism and biosynthetic reactions .

Research Applications

BTAP has diverse applications across several fields:

- Biochemistry : It is extensively used as a reagent for synthesizing nucleotide 5’-O-triphosphates and other phosphorylated compounds, facilitating research in nucleic acid chemistry .

- Molecular Biology : The compound is integral to the development of DNA and RNA oligonucleotides used in genetic research and biotechnology applications. Its ability to efficiently phosphorylate nucleotide precursors makes it invaluable in these fields .

- Medicinal Chemistry : BTAP is explored for its potential in developing nucleotide-based therapeutic agents, highlighting its significance in pharmaceutical research .

Comparative Analysis

To understand the uniqueness of BTAP, it is beneficial to compare it with similar compounds:

| Compound | Structure | Key Features |

|---|---|---|

| Tetrabutylammonium Pyrophosphate | C16H36N2O7P2 | Lacks dihydrogen component; less effective in nucleotide phosphorylation |

| Tetrabutylammonium Hydrogen Phosphate | C16H36N2O4P | Contains a single phosphate group; limited applications compared to BTAP |

BTAP's unique ability to efficiently phosphorylate nucleotide precursors under mild conditions distinguishes it from these similar compounds .

Case Studies and Research Findings

Several studies highlight the biological activity of BTAP:

- Fluorescent Labeling Techniques : A study demonstrated that BTAP can be utilized to label RNA molecules efficiently, allowing for real-time imaging in live cells. This application underscores its role in advancing molecular imaging techniques .

- Nucleotide Synthesis Studies : Research has shown that using BTAP significantly increases yields in synthesizing modified ribonucleoside triphosphates compared to traditional methods. This improvement enhances the efficiency of producing nucleotides for various applications .

- Impact on Cellular Processes : Investigations into the effects of BTAP on dynamin-mediated membrane constriction revealed its influence on endocytosis, a critical cellular process. This finding illustrates its broader implications in cell biology beyond nucleotide synthesis .

Q & A

Q. What are the recommended synthetic methods for preparing Bis(tetrabutylammonium) Dihydrogen Pyrophosphate (BTPADHP) for anion-binding studies?

BTPADHP is typically synthesized by reacting pyrophosphoric acid with tetrabutylammonium hydroxide in a stoichiometric ratio under anhydrous conditions. The reaction is monitored via pH titration to ensure complete proton transfer. The product is purified by recrystallization from acetonitrile or dichloromethane to remove excess ions. Structural validation is performed using NMR to confirm the presence of the pyrophosphate moiety and ion-pair formation .

Q. How can researchers verify the purity and stability of BTPADHP in solution for anion-binding experiments?

Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at 210 nm, as BTPADHP lacks chromophores. Stability in organic solvents (e.g., DMSO, acetonitrile) is confirmed by NMR over 48 hours, monitoring for decomposition peaks. For aqueous solutions, ion chromatography is used to detect phosphate hydrolysis products. Storage under inert atmosphere at −20°C is recommended to prevent hygroscopic degradation .

Q. What standard techniques are used to characterize the anion-binding affinity of BTPADHP?

NMR titration is the gold standard: incremental additions of BTPADHP to a solution of the target anion (e.g., acetate, dihydrogen phosphate) in deuterated solvents (e.g., [D]DMSO) allow calculation of association constants () via nonlinear regression. UV/Vis titration is complementary for chromophoric anions, with data analyzed using Benesi-Hildebrand plots. Competitive titrations with tetrabutylammonium salts of competing anions (e.g., chloride, sulfate) quantify selectivity .

Advanced Research Questions

Q. How do researchers resolve contradictory data in selectivity studies of BTPADHP for dihydrogen phosphate versus other oxyanions?

Contradictions often arise from solvent polarity, counterion effects, or concentration-dependent binding modes. For example, BTPADHP exhibits higher selectivity for dihydrogen phosphate at low concentrations (<1.0 equiv) but favors fluoride at ≥2.0 equiv due to cooperative binding. Competitive titrations under standardized conditions (fixed solvent, temperature) and X-ray crystallography of host-guest complexes clarify ambiguities. Computational modeling (DFT) further rationalizes selectivity trends by comparing binding energies .

Q. What advanced kinetic methods are employed to study the dynamic binding behavior of BTPADHP with anions?

Stopped-flow kinetics is used to measure on/off rates (, ) in acetonitrile or DMSO. For example, binding dihydrogen phosphate to BTPADHP at varying temperatures (10–40°C) yields activation parameters (, ) via Eyring plots. Fluorescence quenching or time-resolved IR spectroscopy provides additional mechanistic insights into intermediate states during anion recognition .

Q. How can crystallographic data improve the design of BTPADHP-based anion receptors?

Single-crystal X-ray diffraction reveals key interactions, such as hydrogen bonding between BTPADHP’s phosphate groups and receptor amide/pyrrole motifs. For instance, structures show dihydrogen phosphate anions forming 1D chains via O–H···O bonds when bound to macrocyclic receptors. This data informs modifications to receptor geometry (e.g., cavity size, linker flexibility) to enhance binding strength or selectivity .

Q. What strategies mitigate solvent interference in BTPADHP-based anion-sensing systems?

Solvent effects are minimized by:

- Using low-polarity solvents (e.g., CHCl) to reduce anion solvation.

- Incorporating hydrophobic groups into receptor design to shield binding sites.

- Pre-organizing the receptor via intramolecular hydrogen bonds (e.g., in calix[4]pyrrole derivatives). Validation via NMR in mixed solvents (e.g., DMSO/water) quantifies solvent tolerance thresholds .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.